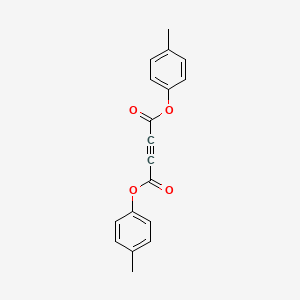![molecular formula C8H7N5OS B12546998 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 143770-03-0](/img/structure/B12546998.png)
2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of an azido group at the 2-position and two methyl groups at the 5 and 6 positions of the thieno[2,3-d]pyrimidine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step procedures. One common method starts with the preparation of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which is then subjected to azidation. The azidation process can be carried out using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Hydrogenation Catalysts: Such as palladium on carbon (Pd/C) for reduction reactions.
Copper Catalysts: For cycloaddition reactions.
Major Products Formed
Aminothieno[2,3-d]pyrimidines: Formed by reduction of the azido group.
Triazolothieno[2,3-d]pyrimidines: Formed by cycloaddition reactions.
科学的研究の応用
2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Materials Science: Utilized in the development of novel materials with specific electronic or photophysical properties.
Chemical Biology: Employed in the study of biological systems through bioorthogonal chemistry, where the azido group can be selectively modified in living organisms.
作用機序
The mechanism of action of 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one largely depends on its chemical transformations. For instance, when used as a precursor in medicinal chemistry, the azido group can be converted to an amine, which can then interact with biological targets such as enzymes or receptors. The specific pathways and molecular targets would vary based on the final structure of the synthesized compounds.
類似化合物との比較
Similar Compounds
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Lacks the azido group and thus has different reactivity and applications.
2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Similar structure but with an amino group instead of an azido group, leading to different chemical properties and biological activities.
Uniqueness
The presence of the azido group in 2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one imparts unique reactivity, particularly in cycloaddition reactions, making it a valuable intermediate in the synthesis of complex molecules. Its ability to undergo bioorthogonal reactions also makes it a useful tool in chemical biology.
特性
CAS番号 |
143770-03-0 |
|---|---|
分子式 |
C8H7N5OS |
分子量 |
221.24 g/mol |
IUPAC名 |
2-azido-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H7N5OS/c1-3-4(2)15-7-5(3)6(14)10-8(11-7)12-13-9/h1-2H3,(H,10,11,14) |
InChIキー |
HIVRYNWEAMMBIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)N=[N+]=[N-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


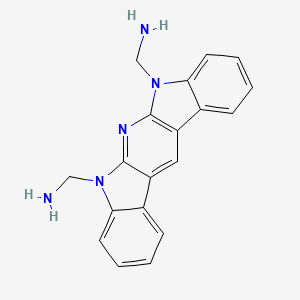
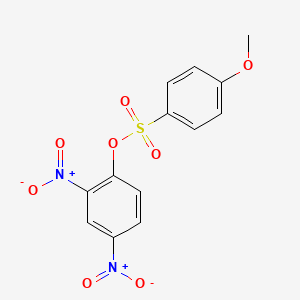
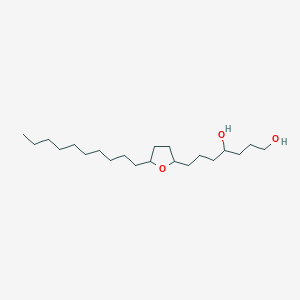

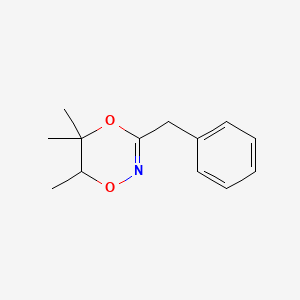
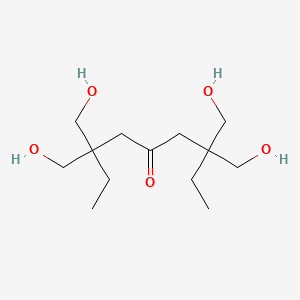
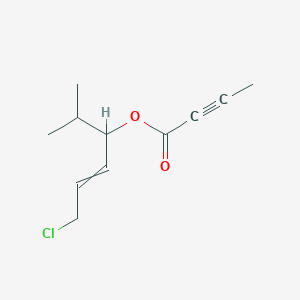
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)

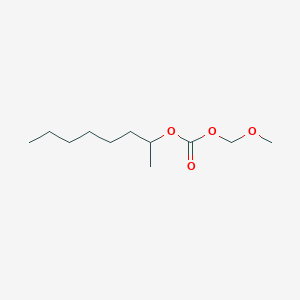
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)

